WHI-P180 hydrochloride, also known as Janex 3 hydrochloride, is a synthetic compound classified as a multi-kinase inhibitor. It primarily targets several receptor tyrosine kinases, including rearranged during transfection, vascular endothelial growth factor receptor 2, and epidermal growth factor receptor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in inhibiting tumor growth and proliferation.
WHI-P180 hydrochloride is derived from the chemical synthesis of specific quinazoline derivatives. It falls under the category of small molecule inhibitors used in pharmacology to interfere with kinase activity, which is crucial in various signaling pathways associated with cancer progression. The compound is cataloged under the CAS number 153437-55-9.
The synthesis of WHI-P180 hydrochloride involves a condensation reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-aminophenol. This reaction typically occurs in an appropriate solvent under controlled temperature conditions to ensure optimal yield and purity of the final product .
WHI-P180 hydrochloride features a quinazoline backbone with methoxy groups at positions 6 and 7 and an amino group attached to a phenolic ring. The molecular formula is CHClNO, and its structure can be represented as follows:
WHI-P180 hydrochloride acts predominantly through competitive inhibition of kinase activity. It interacts with the ATP-binding sites of various kinases, thereby blocking their phosphorylation activities.
The mechanism of action of WHI-P180 hydrochloride primarily involves the inhibition of specific kinases that play pivotal roles in cellular signaling pathways related to cancer development. By binding to the ATP-binding sites of these kinases, WHI-P180 prevents their activation, leading to reduced phosphorylation of target proteins involved in cell cycle progression and survival.
WHI-P180 hydrochloride has notable applications in scientific research, particularly in cancer biology:
WHI-P180 hydrochloride (C₁₆H₁₆ClN₃O₃) is a quinazoline-derived inhibitor with a molecular weight of 333.77 g/mol [1] [3] [6]. The compound features a core quinazoline structure substituted with two methoxy groups at positions 6 and 7, while position 4 is linked to a meta-hydroxyphenylamino moiety via a nitrogen bridge [1] [3]. The hydrochloride salt form enhances the compound's stability and solubility properties compared to its free base counterpart. This molecular architecture serves as the foundation for its kinase inhibitory activity, with specific substitutions contributing to target binding affinity and selectivity [3] [5].
The compound is commercially referenced under multiple synonyms, including Janex 3 hydrochloride, WHI-P 180 hydrochloride, and the systematic IUPAC name 3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride [1] [2] [4]. These alternative designations reflect its diverse research history across different pharmacological contexts. The hydrochloride salt formation occurs through protonation of the quinazoline nitrogen (N1), which improves crystallinity and facilitates pharmaceutical formulation [3] [5].
Table 1: Molecular Descriptors of WHI-P180 Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₆ClN₃O₃ | [1] [3] |
Molecular Weight | 333.77 g/mol | [1] [6] |
CAS Registry | 153437-55-9 | [1] [2] [3] |
IUPAC Name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride | [3] [5] |
Key Synonyms | Janex 3 hydrochloride; WHI-P 180 hydrochloride | [1] [2] [4] |
X-ray crystallographic analysis has confirmed the protonation state and molecular geometry of WHI-P180 hydrochloride. The quinazoline ring system exhibits near-perfect planarity with the appended anilino ring oriented at a slight dihedral angle of approximately 15-20 degrees [3] [5]. This configuration facilitates optimal interaction with kinase ATP-binding pockets. The hydrochloride salt forms through N1 protonation, creating a stable crystalline lattice with characteristic unit cell parameters observable in single-crystal structures [3] [5].
NMR spectroscopy provides detailed characterization of the compound's structure in solution. The ¹H-NMR spectrum displays distinctive signals including aromatic protons between δ 6.8-8.5 ppm, with the 6,7-dimethoxy groups appearing as singlets at approximately δ 3.95 and 3.98 ppm [3]. The meta-substituted phenol ring shows a characteristic pattern with an aminophenyl proton at δ 8.45 ppm (NH), hydroxyl proton at δ 9.82 ppm, and aromatic protons at δ 6.88 (1H, dd), 7.12 (1H, t), and 7.26 ppm (1H, dd) [3]. The quinazoline H-2 and H-5 protons resonate as distinct singlets between δ 7.6-8.3 ppm, completing the diagnostic fingerprint region [3] [5].
Table 2: Key NMR Assignments for WHI-P180 Hydrochloride
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Quinazoline H-2 | 8.25 | Singlet |
Quinazoline H-5 | 7.65 | Singlet |
6-OCH₃ | 3.95 | Singlet |
7-OCH₃ | 3.98 | Singlet |
Phenol H-2 | 7.26 | Doublet |
Phenol H-4 | 7.12 | Triplet |
Phenol H-6 | 6.88 | Doublet |
Phenol -NH- | 8.45 | Singlet |
Phenol -OH | 9.82 | Singlet |
WHI-P180 hydrochloride demonstrates limited aqueous solubility but shows improved dissolution in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol [4] [6]. This solubility profile necessitates formulation with co-solvents for biological testing. The compound exhibits solid-state hygroscopicity, requiring storage under anhydrous conditions to prevent hydrate formation [3] [6]. Its crystalline form appears as a white to light gray or light yellow powder, with color variations potentially indicating different hydrate states or decomposition products [3] [5].
The compound displays significant sensitivity to both air (oxygen) and moisture, necessitating specialized handling and storage protocols [3] [5] [6]. Recommended storage conditions include maintenance at room temperature (below 15°C) under an inert gas atmosphere such as argon to prevent oxidative degradation and hydrate formation [3] [6]. Analytical HPLC typically reveals purity exceeding 97.0 area%, with water content specification capped at 2.0% to ensure stability [3] [5]. Thermal analysis indicates decomposition before melting, characteristic of many hydrochloride salts of complex amines [3] [6].
Table 3: Physicochemical Properties of WHI-P180 Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
Appearance | White to light gray/yellow crystalline powder | Visual inspection |
Purity | >97.0% | HPLC (area%) |
Water Content | ≤2.0% | Karl Fischer titration |
Solubility (DMSO) | >10 mM | Equilibrium solubility |
Hygroscopicity | High | Gravimetric analysis |
Storage Conditions | Room temperature (<15°C), inert gas | Stability studies |
Stability Concerns | Air-sensitive, moisture-sensitive | Forced degradation studies |
WHI-P180 hydrochloride is uniquely identified by its CAS Registry Number 153437-55-9, providing a universal identifier across chemical databases and regulatory systems [1] [2] [3]. This specific CAS number designates the hydrochloride salt form, distinguishing it from the free base (CAS not provided in search results). In the PubChem database, the compound is cataloged under CID 53324500, where comprehensive chemical, physical, and biological data are aggregated from multiple sources [6].
Regulatory classifications indicate WHI-P180 hydrochloride is considered a controlled substance in certain jurisdictions, restricting its availability to research purposes only [1]. The compound falls under HS code 2933599590 for international shipping, classifying it as an oxygen-function amino-compound derivative of quinazoline [3] [5]. This classification impacts transportation logistics and regulatory compliance requirements. As a research compound, it is explicitly marked "not for human consumption" or therapeutic application, with all commercial suppliers emphasizing exclusive use in laboratory investigations [1] [2] [4].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6